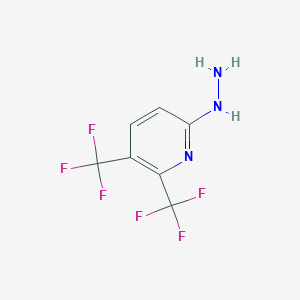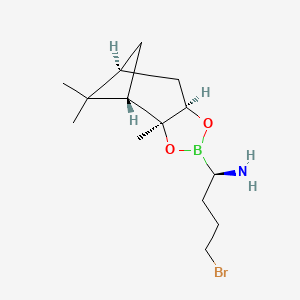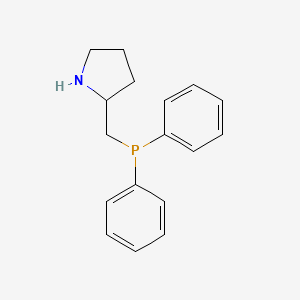
Tetrakis(hydroxymethyl)phosphanium;urea;sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(hydroxymethyl)phosphanium;urea;sulfate is a chemical compound known for its diverse applications in various fields, including water treatment, textile industry, and as a biocide. It is a colorless to almost colorless liquid that is highly soluble in water and has a unique chemical structure that makes it effective in various industrial processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(hydroxymethyl)phosphanium;urea;sulfate typically involves the reaction of phosphine with formaldehyde in the presence of sulfuric acid. The reaction is carried out at a controlled temperature of 50-60°C. The process involves the absorption of phosphine gas into a mixture of formaldehyde and sulfuric acid, followed by the addition of urea to form the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is then concentrated and purified through distillation and filtration processes .
化学反応の分析
Types of Reactions
Tetrakis(hydroxymethyl)phosphanium;urea;sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine and other lower oxidation state compounds.
Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different phosphonium salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine and lower oxidation state phosphonium compounds.
Substitution: Various phosphonium salts depending on the nucleophile used
科学的研究の応用
Tetrakis(hydroxymethyl)phosphanium;urea;sulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed as a biocide to control microbial growth in water systems and industrial processes.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: Widely used in the textile industry as a flame retardant and in water treatment processes to control microbial contamination
作用機序
The mechanism of action of Tetrakis(hydroxymethyl)phosphanium;urea;sulfate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and cell lysis. It targets various molecular pathways involved in cell wall synthesis and energy production, ultimately leading to cell death. The compound’s effectiveness as a biocide is attributed to its ability to penetrate cell membranes and disrupt essential cellular functions .
類似化合物との比較
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains chloride instead of sulfate.
Tris(hydroxymethyl)phosphine: Contains three hydroxymethyl groups instead of four.
Tetrabutylphosphonium bromide: Contains butyl groups instead of hydroxymethyl groups
Uniqueness
Tetrakis(hydroxymethyl)phosphanium;urea;sulfate is unique due to its combination of hydroxymethyl groups and urea, which enhances its solubility and reactivity. Its sulfate component also contributes to its effectiveness as a flame retardant and biocide, making it more versatile compared to similar compounds .
特性
分子式 |
C5H16N2O9PS- |
|---|---|
分子量 |
311.23 g/mol |
IUPAC名 |
tetrakis(hydroxymethyl)phosphanium;urea;sulfate |
InChI |
InChI=1S/C4H12O4P.CH4N2O.H2O4S/c5-1-9(2-6,3-7)4-8;2-1(3)4;1-5(2,3)4/h5-8H,1-4H2;(H4,2,3,4);(H2,1,2,3,4)/q+1;;/p-2 |
InChIキー |
UMQVFBAWZJWILK-UHFFFAOYSA-L |
正規SMILES |
C(O)[P+](CO)(CO)CO.C(=O)(N)N.[O-]S(=O)(=O)[O-] |
関連するCAS |
63502-25-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide](/img/structure/B12325558.png)
![(+/-)-6-Azabicyclo [3.2.0]hept-3-en-7-one](/img/structure/B12325566.png)


![8H-Quinazolino[4,3-b]quinazoline-6-carboxylic acid, 8-oxo-, ethyl ester](/img/structure/B12325584.png)


![1-[[(1R)-cyclohex-3-en-1-yl]methyl]piperazine](/img/structure/B12325604.png)

![17-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12325615.png)

